molecular formula C6H9N2O2P B1208301 Phenylphosphorodiamidate CAS No. 7450-69-3

Phenylphosphorodiamidate

Cat. No. B1208301
CAS RN: 7450-69-3
M. Wt: 172.12 g/mol
InChI Key: AYRRNFHDJUXLEQ-UHFFFAOYSA-N
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Description

Phenylphosphorodiamidate, also known as PPD, is a chemical compound with the molecular formula C₆H₈N₂O₂P. It contains a phenyl group (C₆H₅) attached to a phosphorodiamidate moiety. The compound has been studied for its inhibitory effects on urease activity in various contexts .


Chemical Reactions Analysis

Phenylphosphorodiamidate has been studied for its ability to inhibit urease activity. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. PPD interferes with this enzymatic process, potentially impacting ammonia emissions and bacterial infections .

Scientific Research Applications

Agriculture: Enhancing Fertilizer Efficiency

Phenyl phosphorodiamidate (PPD) is used as a urease inhibitor in agriculture to enhance the effectiveness of urea-based fertilizers. By retarding the hydrolysis of urea by soil urease, PPD allows the urea to diffuse deeper into the soil, reducing ammonia volatilization and nitrogen loss. This application is particularly beneficial in flooded rice fields, where PPD has been shown to reduce ammonia loss and increase grain yield significantly .

Wood Coating: Flame-Retardant and Antimicrobial Properties

In the field of material science, PPD is utilized as a reactive diluent with ultraviolet-curable epoxy acrylate for wood coating applications. The incorporation of PPD enhances the degradation of the epoxy acrylate oligomer and promotes char formation, which is crucial for flame-retardant properties. Additionally, the antimicrobial properties of the coatings are improved, contributing to the durability of wood materials necessary for energy-efficient building construction .

Environmental Protection: Reducing Volatile Organic Compounds

The use of PPD in UV-curable coatings also addresses environmental concerns by reducing the release of volatile organic compounds (VOCs) into the atmosphere. This is a significant step towards sustainable practices in the protective coating and paint-dye industries, where traditional solvent-based systems contribute to global warming and ozone layer depletion .

Chemical Analysis: Urease Activity Inhibition

PPD serves as an important chemical in analytical studies for its role as a urease activity inhibitor. It is used in laboratory settings to study the hydrolysis of urea and to develop methods for increasing the efficiency of urea as a nitrogen source for crops .

properties

IUPAC Name

diaminophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRNFHDJUXLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073382
Record name Phosphorodiamidic acid, phenyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphorodiamidic acid, phenyl ester

CAS RN

7450-69-3
Record name Phenyl phosphorodiamidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7450-69-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric phenyl ester diamide
Source ChemIDplus
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Record name Phosphorodiamidic acid, phenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl diamidophosphate
Source European Chemicals Agency (ECHA)
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Record name PHOSPHORIC PHENYL ESTER DIAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does phenylphosphorodiamidate interact with urease?

A1: Phenylphosphorodiamidate acts as a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. While the exact binding mechanism remains to be fully elucidated, spectroscopic studies suggest that PPD directly interacts with the nickel ions present in the urease active site []. This binding effectively blocks the enzyme's catalytic activity.

Q2: What are the downstream effects of phenylphosphorodiamidate's urease inhibition in soil?

A2: By inhibiting urease, PPD effectively slows down the hydrolysis of urea fertilizer applied to soil [, , ]. This retardation offers several benefits:

  • Reduced ammonia volatilization: Ammonia volatilization, a major pathway of nitrogen loss from agricultural fields, is significantly reduced [, , , ]. This leads to increased nitrogen use efficiency and reduced environmental pollution.
  • Enhanced nitrogen availability for plants: Slowing down urea hydrolysis ensures a more sustained release of nitrogen, making it available to plants for a longer duration [].
  • Reduced phytotoxicity: Rapid urea hydrolysis can lead to a buildup of ammonia in the soil, potentially harming germinating seeds and seedlings. PPD's inhibitory action mitigates this risk [, ].

Q3: Are there any potential drawbacks to using phenylphosphorodiamidate as a urease inhibitor?

A3: While generally beneficial, PPD's use also presents potential drawbacks:

  • Phytotoxicity at high concentrations: Excessive accumulation of urea due to prolonged urease inhibition can be detrimental to plant growth [, ].
  • Persistence and degradation products: PPD's persistence in soil and its decomposition products, some of which are also urease inhibitors, need further investigation [, ].

Q4: What is the molecular formula and weight of phenylphosphorodiamidate?

A4: The molecular formula of phenylphosphorodiamidate is C6H9N2O2P, and its molecular weight is 188.12 g/mol.

Q5: Is there any spectroscopic data available for phenylphosphorodiamidate?

A5: Yes, X-ray absorption spectroscopy (XAS) studies have provided insights into the coordination environment of nickel in the urease active site and its interaction with PPD []. Further structural characterization utilizing techniques like NMR and IR spectroscopy can be found in the literature [].

Q6: How does the performance of phenylphosphorodiamidate vary under different environmental conditions?

A6: PPD's effectiveness as a urease inhibitor is influenced by factors like soil temperature, pH, organic matter content, and moisture [, , , ]. Higher temperatures generally decrease its persistence, while its effectiveness varies depending on soil properties.

Q7: Are there any computational studies that shed light on the interaction of phenylphosphorodiamidate with urease?

A7: Molecular modeling studies have explored the structure-activity relationship of PPD and its derivatives, highlighting the importance of intramolecular hydrogen bonding, molecular volume, and conformational flexibility for their inhibitory activity []. Docking studies can further visualize PPD's binding mode within the urease active site.

Q8: How do structural modifications of phenylphosphorodiamidate affect its urease inhibitory activity?

A8: Research indicates that modifications to the phenyl ring, the phosphoramide group, or the bridging nitrogen atoms can significantly impact PPD's potency and selectivity []. For example, introducing bulky substituents or altering the electronic properties of the phenyl ring can affect binding affinity. Similarly, replacing the oxygen atoms in the phosphoramide group with sulfur atoms (as in N-(n-butyl) thiophosphoric triamide (NBPT)) can alter the compound's stability and persistence in the soil [, ].

Q9: What strategies can be employed to improve the stability and delivery of phenylphosphorodiamidate in agricultural applications?

A9: Formulation strategies like encapsulation, controlled release formulations, and the use of stabilizing agents can be explored to enhance PPD's stability and prolong its activity in the soil.

Q10: Are there any regulations regarding the safe handling and application of phenylphosphorodiamidate?

A10: As with any agrochemical, the use of PPD is subject to safety regulations. Specific guidelines for its handling, storage, application, and disposal should be consulted and followed.

Q11: What are some potential alternatives to phenylphosphorodiamidate as a urease inhibitor?

A11: Besides PPD, other compounds like NBPT [, , ], hydroquinone [, ], and dicyandiamide (DCD) [] are recognized for their urease inhibiting properties. Each inhibitor exhibits different characteristics regarding efficacy, persistence, and environmental impact, influencing its suitability for specific applications.

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